molecular formula C28H31FN2O3S B14997630 N-(2-ethyl-6-methylphenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

N-(2-ethyl-6-methylphenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B14997630
M. Wt: 494.6 g/mol
InChI Key: INZBNOFZXDQTQY-UHFFFAOYSA-N
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Description

N-(2-ETHYL-6-METHYLPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-ethyl-6-methylphenylamine with 4-fluorophenoxyacetic acid to form an intermediate, which is then subjected to further reactions to introduce the dimethoxy and tetrahydroisoquinoline moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYL-6-METHYLPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-(2-ETHYL-6-METHYLPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives and carbothioamide-containing molecules. Examples include:

Uniqueness

The presence of the fluorophenoxy group, in particular, may enhance its biological activity and selectivity compared to similar compounds .

Properties

Molecular Formula

C28H31FN2O3S

Molecular Weight

494.6 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C28H31FN2O3S/c1-5-19-8-6-7-18(2)27(19)30-28(35)31-14-13-20-15-25(32-3)26(33-4)16-23(20)24(31)17-34-22-11-9-21(29)10-12-22/h6-12,15-16,24H,5,13-14,17H2,1-4H3,(H,30,35)

InChI Key

INZBNOFZXDQTQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC)C

Origin of Product

United States

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